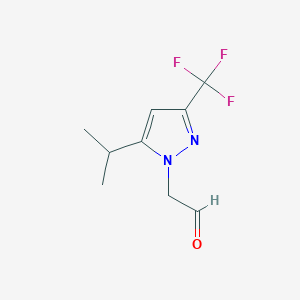

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Beschreibung

2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole-derived aldehyde characterized by a trifluoromethyl (-CF₃) group at position 3 and an isopropyl (-CH(CH₃)₂) substituent at position 5 of the pyrazole ring. The acetaldehyde moiety at position 1 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or bioactive molecules. Its trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which are desirable traits in agrochemical and pharmaceutical applications .

Eigenschaften

Molekularformel |

C9H11F3N2O |

|---|---|

Molekulargewicht |

220.19 g/mol |

IUPAC-Name |

2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde |

InChI |

InChI=1S/C9H11F3N2O/c1-6(2)7-5-8(9(10,11)12)13-14(7)3-4-15/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

OESDFFIFNWSZCG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=NN1CC=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be 3-(trifluoromethyl)-1-phenyl-1H-pyrazole and isopropyl bromide.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The aldehyde group in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole core.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Notes

- highlights synthetic methodologies applicable to pyrazole-aldehyde derivatives but focuses on non-fluorinated systems .

- provides critical insights into fluorinated pyrazole handling and purification, emphasizing the role of adipic acid in stabilizing such compounds .

Biologische Aktivität

2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic compound characterized by its unique pyrazole structure, which includes a trifluoromethyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C₉H₁₁F₃N₂O

- Molecular Weight : 220.19 g/mol

- CAS Number : 2097963-94-3

Antitumor Activity

Research has indicated that pyrazole derivatives, including 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde, exhibit significant antitumor properties. A study focused on various pyrazole compounds demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds could inhibit cell proliferation and induce apoptosis, particularly when used in combination with conventional chemotherapy agents such as doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde may also possess similar anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .

Antimicrobial Activity

Several studies have reported the antimicrobial activity of pyrazole derivatives. The presence of the trifluoromethyl group is believed to enhance the biological activity of these compounds. For example, a series of synthesized pyrazole carboxamides exhibited notable antifungal activity, indicating that 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde may also demonstrate similar effects against various microbial strains .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyrazole Ring : Contributes to the compound's ability to interact with biological targets effectively.

Understanding the SAR is crucial for optimizing the compound's efficacy and minimizing potential side effects during drug development.

Case Studies

Future Directions

Further research is needed to explore the full range of biological activities of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. Potential areas for future studies include:

- In vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : To elucidate the molecular pathways involved in its biological activities.

- Formulation Development : To enhance bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.